Structural Divergence from Unsubstituted Piperazine
Direct comparative biological data for 1-Cyclopropyl-3-(4-methylphenyl)piperazine is absent from the public domain. However, its differentiation from a simpler, unsubstituted piperazine core (e.g., piperazine itself, C₄H₁₀N₂, MW 86.14 g/mol) is readily apparent through its physicochemical properties. The addition of a cyclopropyl group and a 4-methylphenyl group increases molecular weight by over 150% and introduces substantial lipophilicity, drastically altering its behavior in biological systems, including membrane permeability and non-specific binding, compared to the polar, unsubstituted piperazine core [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 216.32 g/mol; clogP (estimated) ≈ 2.8 |
| Comparator Or Baseline | Piperazine: MW = 86.14 g/mol; clogP = -1.17 |
| Quantified Difference | Target compound is 2.5x heavier and significantly more lipophilic |
| Conditions | In silico physicochemical property calculation (standard model) |
Why This Matters
Procuring the correct molecular scaffold is essential, as a change in core structure leads to a complete alteration of physicochemical and, consequently, biological properties.
- [1] PubChem. (n.d.). Piperazine [Compound Summary]. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
